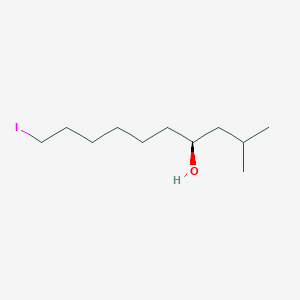
4-Decanol, 10-iodo-2-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decanol, 10-iodo-2-methyl-, (S)- is an organic compound with the molecular formula C11H23IO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule. This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a decane backbone, making it a unique member of the alcohol family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 10-iodo-2-methyl-, (S)- typically involves the iodination of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the halogenation of 2-methyl-4-decanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridinium tribromide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination and subsequent hydroxylation. These methods ensure higher yields and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Decanol, 10-iodo-2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methyl-4-decanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 2-methyl-4-decanol.
Substitution: 2-methyl-4-decanol derivatives with various functional groups.
Scientific Research Applications
4-Decanol, 10-iodo-2-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Decanol, 10-iodo-2-methyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Decanol, 2-methyl-: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Iodo-2-methyl-1-decanol: Similar structure but different positioning of the hydroxyl group.
2-Methyl-4-decanone: An oxidized form of the compound, lacking the hydroxyl group.
Uniqueness
4-Decanol, 10-iodo-2-methyl-, (S)- is unique due to its specific stereochemistry and the presence of both an iodine atom and a hydroxyl group. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
183440-50-8 |
|---|---|
Molecular Formula |
C11H23IO |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
(4S)-10-iodo-2-methyldecan-4-ol |
InChI |
InChI=1S/C11H23IO/c1-10(2)9-11(13)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
XYCFYKAFSQMIJV-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@H](CCCCCCI)O |
Canonical SMILES |
CC(C)CC(CCCCCCI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















